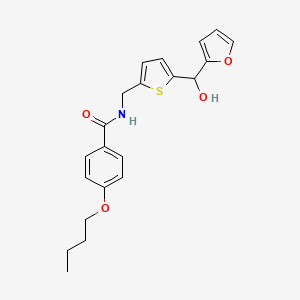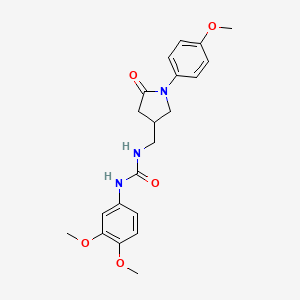
1-(3,4-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea, also known as DMPO, is a chemical compound that has been widely studied for its potential applications in scientific research. DMPO is a urea derivative that has been shown to have promising biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Aplicaciones Científicas De Investigación
Anticancer Activity
Urea derivatives, including diaryl ureas, have been investigated for their anticancer properties. A study by Feng et al. (2020) focused on the synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives. These compounds were evaluated for their antiproliferative activity against various cancer cell lines, demonstrating significant effects. This suggests the potential of such urea derivatives as anticancer agents, possibly acting as BRAF inhibitors (Feng et al., 2020).
Antimicrobial Evaluation
Novel urea derivatives have also been explored for their antimicrobial properties. Rani et al. (2014) synthesized and evaluated novel imidazole ureas/carboxamides containing dioxaphospholanes for their antimicrobial activity. This study highlights the broad applicability of urea derivatives in developing new antimicrobial agents (Rani et al., 2014).
Autophagy and Apoptosis in Cancer Therapy
The role of urea derivatives in modulating cellular processes such as autophagy and apoptosis has been studied. Piccoli et al. (2012) investigated the effects of specific urea derivatives on compulsive food consumption and their implications in binge eating. Although the primary focus was on behavioral outcomes, the study also sheds light on the biochemical pathways influenced by urea derivatives, which could be relevant in cancer therapy by targeting specific cellular mechanisms (Piccoli et al., 2012).
Enzyme Inhibition for Cancer Treatment
Urea derivatives have been explored for their potential in enzyme inhibition, which is a significant area in cancer treatment. Mustafa et al. (2014) synthesized a series of urea derivatives to study their effects on various enzymes and cancer cell lines, identifying compounds with promising in vitro anticancer activity. This research highlights the therapeutic potential of urea derivatives in targeting specific enzymes involved in cancer progression (Mustafa et al., 2014).
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5/c1-27-17-7-5-16(6-8-17)24-13-14(10-20(24)25)12-22-21(26)23-15-4-9-18(28-2)19(11-15)29-3/h4-9,11,14H,10,12-13H2,1-3H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSWGLDPARMHQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-2-(4-Chloro-3-nitrophenyl)ethenyl]pyrimidine-2-carbonitrile](/img/structure/B2436954.png)
![N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2436956.png)
![2-[4-[(4-Chlorophenyl)diazenyl]phenyl]-1H-pyrazol-5-one](/img/structure/B2436959.png)
![2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}pyridine dihydrochloride](/img/structure/B2436962.png)
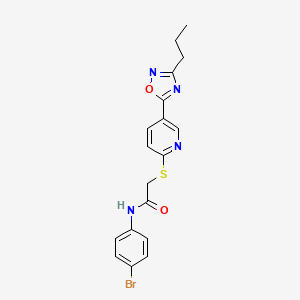

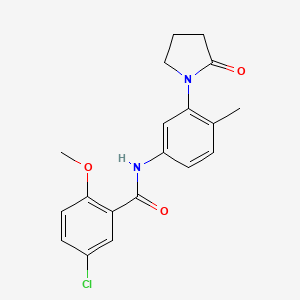
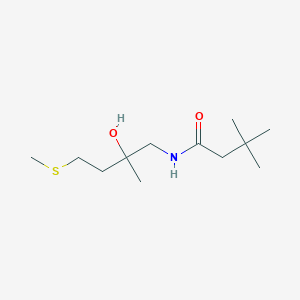

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2436969.png)
![(Z)-4-(N,N-dimethylsulfamoyl)-N-(6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2436970.png)

